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Compound of Interest

Compound Name: Pantoprazole impurity |
CAS No.: 812664-93-0
Cat. No.: B3285783
Get Quote
. J

Executive Summary

The control of impurities in Pantoprazole Sodium is harmonized between USP and EP
regarding the analytical method (HPLC) but retains nuances in reporting thresholds and
specific impurity designations. Both monographs utilize a reverse-phase gradient HPLC
method to separate the active pharmaceutical ingredient (API) from six primary related
compounds (A-F).

Key Regulatory Differences[1]
o USP Designation: Uses "Related Compound A, B, C..." nomenclature.
o EP Designation: Uses "Impurity A, B, C..." nomenclature.

« Critical Control:Impurity C (Benzimidazole thiol) is a degradation product detected at a
different wavelength (305 nm) due to its specific absorbance profile, requiring dual-
wavelength monitoring.

Comparative Specification Limits (USP vs. EP)
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The following table synthesizes the specification limits for Pantoprazole Sodium. Note that
while limits are largely harmonized, the "Unspecified Impurity” limit is a critical control point for
any non-compendial impurity (such as "Impurity 1").

Impurity o o Relative
USP EP USP Limit EP Limit .
Name . . . . Retention
Designation Designation (%) (%) .
(Common) Time (RRT)*
Pantoprazole  Related ]
Impurity A NMT 0.20% 0.20% ~0.9
Sulfone Compound A
Pantoprazole  Related ]
] Impurity B NMT 0.15% 0.15% ~1.5
Sulfide Compound B
Benzimidazol  Related ]
. Impurity C NMT 0.10% 0.10% ~0.6
e Thiol Compound C
N-Methyl Rel. Comp. D  Impurity D & NMT 0.20% ~1.2 (Co-
0.20% (Sum)
Isomers & F** F (Sum) elute)
Pantoprazole  Related ]
_ Impurity E NMT 0.10% 0.10% ~1.3
Dimer Compound E
Any
N — — NMT 0.10% 0.10% —
Unspecified
Total
N — — NMT 0.5% 0.5% —
Impurities

» Note: RRTs are approximate and relative to the Pantoprazole peak.

e Note: Impurities D and F are structural isomers that often co-elute; monographs typically
specify a limit for their sum.

Technical Deep Dive: The "Impurity I" Ambiguity

Since "Impurity I" is not a pharmacopeial designation, researchers often encounter this term in
two specific contexts. Below is the technical breakdown for both possibilities.

Scenario A: "Impurity 1" (Process Impurity)
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Often listed in commercial standards catalogs (e.g., Chemicea, USP reference standards for
process control), this is the Chloromethyl Intermediate.

e Chemical Name: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.
» Origin: A key starting material/intermediate in the synthesis of the pyridine ring moiety.

e Regulatory Status: Non-compendial. It must be controlled as an "Unspecified Impurity" (NMT
0.10%) or justified via spike-and-recovery studies if it persists in the final API.

o Risk: As a reactive alkyl halide, it carries a structural alert for genotoxicity (mutagenicity). If
detected, it may require tighter control (ppm levels) per ICH M7 guidelines.

Scenario B: Impurity A (Pantoprazole Sulfone)

If "Impurity I" refers to the Roman numeral | (First), it is Pantoprazole Sulfone.
e Mechanism: Formed via over-oxidation of the sulfoxide (Pantoprazole) active center.

o Control Strategy: Strict control of oxidation conditions (e.g., equivalents of oxidizing agent,
temperature) during the final synthetic step.

Impurity Formation Pathways (Graphviz Diagram)

The following diagram illustrates the genesis of the key impurities. Impurity B is the precursor;
Impurity A is the over-oxidation product; Impurities D/F and E are degradation products formed
under stress (pH/Temperature).
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Caption: Mechanistic pathway of Pantoprazole impurity formation. Red arrows indicate critical
degradation or process failure modes.

Analytical Protocol (USP Test 2 /| EP Harmonized)

This protocol validates the separation of Impurity D/F (critical pair) and Impurity E.[1]

Chromatographic Conditions

e Column: L1 packing (C18), 150 mm x 3.9 mm, 4 um (or validated equivalent like 2700 mm x
3.0 mm, 3 um for modernization).

e Temperature: 40°C.
e Flow Rate: 1.0 mL/min.[1]
o Detection:
o UV 290 nm: For Pantoprazole and Impurities A, B, D, E, F.

o UV 305 nm: Specifically for Impurity C.
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« Injection Volume: 20 pL.

Mobile Phase Gradient[4]

e Solution A: 1.74 g/L Dibasic Potassium Phosphate, adjusted to pH 7.0 with Phosphoric Acid.
» Solution B: Acetonitrile.

o Diluent: Water:Acetonitrile: Triethylamine (60:40:1) adjusted to pH 10.0 (prevents acid
degradation during prep).

Time (min) Solution A (%) Solution B (%)
0 80 20
40 20 80
45 20 80
46 80 20
55 80 20

System Suitability Criteria

e Resolution (R): NLT 1.5 between Impurity E and the co-eluting peak of Impurities D & F.
o Symmetry Factor: NMT 2.0 for the Pantoprazole peak.
e RSD: NMT 2.0% for the Pantoprazole peak in the standard solution.
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» National Center for Biotechnology Information (NCBI).PubChem Compound Summary for
CID 11954257, Pantoprazole Sodium.

o BOC Sciences.Pantoprazole Impurity 1 (Chloromethyl Intermediate) Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
e 2. Detailed view [crs.edgm.eu]

¢ To cite this document: BenchChem. [Pantoprazole Impurity Specification Limits: USP vs. EP
Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3285783/docs#pantoprazole-impurity-specification-
limits-usp-vs-ep-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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